molecular formula C22H15ClF2N4O3 B11270207 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11270207
M. Wt: 456.8 g/mol
InChI Key: QEZMDJGHJLRCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused heterocyclic core with a 4-chlorobenzyl substituent at position 3 and an N-(2,4-difluorophenyl)acetamide side chain. Its molecular formula is C₂₃H₁₆ClF₂N₃O₃, with a molecular weight of 479.85 g/mol (calculated). The 2,4-difluorophenyl group enhances metabolic stability and target binding via hydrophobic and halogen-bonding interactions, while the 4-chlorobenzyl moiety may improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C22H15ClF2N4O3

Molecular Weight

456.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C22H15ClF2N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-17-8-7-15(24)10-16(17)25/h1-10H,11-12H2,(H,27,30)

InChI Key

QEZMDJGHJLRCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)Cl)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorobenzyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the N-(2,4-difluorophenyl)acetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,2-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2,4-difluorophenyl acetamide 479.85 Hypothesized kinase inhibition
2-[3-(4-Chlorobenzyl)-2,4-dioxo-...-N-(2,5-dimethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2,5-dimethoxyphenyl acetamide 521.93 Unreported (structural analog)
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine 2,4-Difluorobenzyl, 3-chloro-4-fluorophenyl 496.32 Anticancer (in vitro screening)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Oxadiazole-pyrimidine hybrid 4-Chlorophenyl, 4-nitrophenyl acetamide 529.89 Antiproliferative (in vitro)
N-[(2,4-Dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide Quinazoline 2,4-Dichlorophenyl, benzyl ~450–500 (estimated) Anticonvulsant (in vivo)

Key Findings from Comparative Analysis

Substituent Impact on Activity: The 2,4-difluorophenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl substituent in . Fluorine atoms improve metabolic stability and enhance binding to hydrophobic pockets in enzymes, while methoxy groups may reduce potency due to steric hindrance . The 4-chlorobenzyl group in the target compound is shared with and , suggesting a role in enhancing lipophilicity and target engagement.

Core Structure Differences: Pyrido[3,2-d]pyrimidine (target) vs. quinazoline (): Quinazoline derivatives often target dihydrofolate reductase (DHFR) or EGFR kinases, whereas pyrido[3,2-d]pyrimidines are explored for CDK or JAK inhibition .

Synthetic Pathways :

  • The target compound’s synthesis likely involves amide coupling (e.g., EDC/HOBt-mediated), similar to and , with intermediates such as 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine .
  • Substituent diversity (e.g., fluorophenyl vs. nitrophenyl in ) is achieved via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, as seen in and .

Research Implications and Limitations

  • Contradictions : The 2,4-difluorophenyl group in the target compound is absent in , where 2,4-dichlorophenyl derivatives showed anticonvulsant activity. This highlights substituent-dependent mechanistic divergence .
  • Future Directions : Prioritize in vitro assays (e.g., kinase profiling, cytotoxicity) and molecular docking studies to validate hypotheses derived from structural analogs .

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H15Cl3N4O3
  • Molecular Weight : Approximately 489.74 g/mol

Structural Features

The compound features:

  • A pyrido[3,2-d]pyrimidine core .
  • Substituents including a 4-chlorobenzyl group and a 2,4-difluorophenyl group .
  • Two dioxo groups which are critical for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22H15Cl3N4O3
Molecular Weight489.74 g/mol
Core StructurePyrido[3,2-d]pyrimidine
Substituents4-Chlorobenzyl, 2,4-Difluorophenyl

Preliminary studies indicate that this compound exhibits significant biological activity through interactions with various biological targets, particularly enzymes and receptors involved in cancer progression. The presence of the dioxo and amide functionalities suggests potential for nucleophilic attack and electrophilic substitution reactions, enhancing its reactivity with biological molecules.

Anticancer Potential

Research has shown that compounds similar to this one can inhibit the KRAS G12D mutation, a common driver in various cancers. The inhibition of KRAS is associated with antitumor action, making this compound a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Inhibition of KRAS G12D Mutation :
    • A study demonstrated that compounds with similar structures impaired KRAS function in G12D mutation-positive cancer cells, leading to reduced tumor growth .
  • Enzyme Interactions :
    • The compound's structure allows it to interact with enzymes involved in metabolic pathways that are often dysregulated in cancer. This interaction can lead to altered cell proliferation and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeDetails
Anticancer ActivityInhibits KRAS G12D mutation
Enzyme InteractionAlters metabolic pathways
Potential ApplicationsCancer therapy research

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of the pyrido[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the chlorobenzyl and difluorophenyl substituents via electrophilic aromatic substitution.
  • Final acetamide formation through coupling reactions.

Table 3: Synthesis Steps

StepDescription
Step 1Cyclization to form pyrido[3,2-d]pyrimidine
Step 2Electrophilic substitution for substituents
Step 3Coupling reaction to form acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.